Cas no 1245563-16-9 (N-Methyl 4-bromo-2-ethoxybenzamide)

N-Methyl 4-bromo-2-ethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-ethoxy-N-methylbenzamide
- DTXSID40681832
- VZB56316
- N-methyl-4-bromo-2-ethoxybenzamide
- N-METHYL 4-BROMO-2-ETHOXYBENZAMIDE
- AKOS015835575
- MFCD17015774
- DB-361421
- BS-19627
- 1245563-16-9
- CS-0208521
- Benzamide, 4-bromo-2-ethoxy-N-methyl-
- N-Methyl 4-bromo-2-ethoxybenzamide
-
- MDL: MFCD17015774
- インチ: InChI=1S/C10H12BrNO2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)
- InChIKey: BATTWSDSGWAEMC-UHFFFAOYSA-N
- SMILES: CCOC1=C(C(NC)=O)C=CC(Br)=C1
計算された属性
- 精确分子量: 257.00514g/mol
- 同位素质量: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 2.1
N-Methyl 4-bromo-2-ethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M296293-1g |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 1g |
$98.00 | 2023-05-18 | ||
TRC | M296293-500mg |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 500mg |
$87.00 | 2023-05-18 | ||
abcr | AB309688-5g |
N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |
1245563-16-9 | 98% | 5g |
€246.00 | 2024-04-20 | |
abcr | AB309688-1g |
N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |
1245563-16-9 | 98% | 1g |
€110.00 | 2024-04-20 | |
A2B Chem LLC | AA28584-1g |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 98% | 1g |
$52.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279191-100g |
N-Methyl-4-bromo-2-ethoxybenzamide |
1245563-16-9 | 98% | 100g |
¥14112.00 | 2024-08-09 | |
TRC | M296293-100mg |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 100mg |
$64.00 | 2023-05-18 | ||
Alichem | A019142945-100g |
4-Bromo-2-ethoxy-N-methylbenzamide |
1245563-16-9 | 95% | 100g |
$921.69 | 2023-09-03 | |
abcr | AB309688-1 g |
N-Methyl 4-bromo-2-ethoxybenzamide; 98% |
1245563-16-9 | 1g |
€105.20 | 2022-08-31 | ||
abcr | AB309688-25g |
N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |
1245563-16-9 | 98% | 25g |
€654.00 | 2024-04-20 |
N-Methyl 4-bromo-2-ethoxybenzamide 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
N-Methyl 4-bromo-2-ethoxybenzamideに関する追加情報
Professional Introduction to N-Methyl 4-bromo-2-ethoxybenzamide (CAS No. 1245563-16-9)
N-Methyl 4-bromo-2-ethoxybenzamide, with the chemical formula C10H10BrNO2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a benzamide core substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position. The presence of these functional groups makes it a valuable intermediate in the development of various therapeutic agents.
The CAS No. 1245563-16-9 of N-Methyl 4-bromo-2-ethoxybenzamide is a unique identifier that ensures consistency and accuracy in its classification and use within scientific literature and industrial applications. This numbering system is crucial for researchers and manufacturers to reliably reference and procure the compound.
In recent years, N-Methyl 4-bromo-2-ethoxybenzamide has garnered attention due to its potential applications in the synthesis of biologically active molecules. Specifically, its benzamide moiety is a common pharmacophore found in many drugs, contributing to its utility in medicinal chemistry. The bromine substituent further enhances its reactivity, making it a versatile building block for more complex molecular architectures.
One of the most compelling aspects of N-Methyl 4-bromo-2-ethoxybenzamide is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to create compounds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory, antiviral, and anticancer activities. These findings underscore the importance of this compound in drug discovery efforts.
The structural flexibility of N-Methyl 4-bromo-2-ethoxybenzamide allows for diverse chemical modifications, which is a critical factor in medicinal chemistry. By introducing different functional groups or altering existing ones, chemists can fine-tune the biological activity of resulting compounds. This adaptability has made it a preferred choice for synthetic chemists working on targeted drug design.
Recent advancements in computational chemistry have further highlighted the significance of N-Methyl 4-bromo-2-ethoxybenzamide. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. These simulations have helped predict the binding affinities and mechanisms of action of various derivatives, accelerating the development process.
In addition to its pharmaceutical applications, N-Methyl 4-bromo-2-ethoxybenzamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The ability to tailor its chemical structure allows researchers to optimize its performance for specific applications, such as light-emitting diodes (LEDs) and organic photovoltaics.
The synthesis of N-Methyl 4-bromo-2-ethoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly efficient and selective.
Industrial-scale production of N-Methyl 4-bromo-2-ethoxybenzamide is also an area of active research. Manufacturers are focusing on optimizing synthetic routes to reduce costs and environmental impact while maintaining high standards of quality control. Sustainable practices, such as green chemistry principles, are being integrated into production processes to minimize waste and energy consumption.
The regulatory landscape surrounding N-Methyl 4-bromo-2-ethoxybenzamide is another critical consideration for researchers and industry professionals. Compliance with international standards ensures that the compound can be safely used in both academic and commercial settings. Regulatory bodies provide guidelines on handling, storage, and disposal, which are essential for maintaining safety and efficacy.
In conclusion, N-Methyl 4-bromo-2-ethoxybenzamide (CAS No. 1245563-16-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, reinforcing its importance in modern chemistry.
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